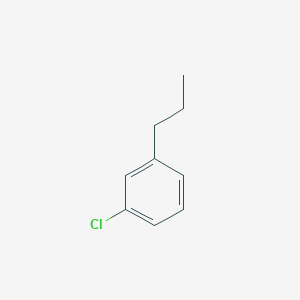

1-Chloro-3-propylbenzene

描述

1-Chloro-3-propylbenzene (CAS 104-52-9) is a chlorinated aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. Structurally, it consists of a benzene ring substituted with a chlorine atom at position 1 and a propyl group at position 3. Synonyms include 3-Phenylpropyl Chloride, γ-Chloropropylbenzene, and (3-Chloropropyl)benzene . Its SMILES notation is ClCCCC1=CC=CC=C1, and its InChI key is XZBXAYCCBFTQHH-UHFFFAOYSA-N .

属性

IUPAC Name |

1-chloro-3-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDQUQDFWSKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433086 | |

| Record name | 1-chloro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57430-24-7 | |

| Record name | 1-chloro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thionyl Chloride-Mediated Chlorination

The most widely documented method involves the reaction of 3-phenylpropanol with thionyl chloride (SOCl₂) under catalytic conditions. This approach leverages the nucleophilic substitution mechanism, where the hydroxyl group of 3-phenylpropanol is replaced by a chlorine atom.

Reaction Conditions

-

Catalyst : Pyridine (0.04–0.06 mass ratio relative to 3-phenylpropanol)

-

Temperature : 50–90°C (optimized at 70–80°C during reagent addition, followed by 85–90°C for completion)

-

Molar Ratio : SOCl₂ to 3-phenylpropanol (0.98:1–1.05:1)

-

Post-Reaction Processing :

-

Cooling to 25°C for crystallization

-

Neutralization with 15% NaOH (pH 7–7.5)

-

Vacuum distillation (−0.098 MPa) to collect the 97–98°C fraction

-

Performance Metrics

-

Yield : 95.2% (average across trials)

-

Purity : 99.8% (residual 3-phenylpropanol ≤ 0.02%)

-

Byproducts : Hydrogen chloride (HCl) and sulfur dioxide (SO₂), neutralized via alkaline scrubbing.

Mechanistic Insights

Pyridine acts as a proton scavenger, facilitating the formation of the reactive chlorosulfite intermediate. The intermediate undergoes intramolecular rearrangement, ejecting SO₂ and leaving the chloride ion to displace the hydroxyl group.

Alternative Chlorinating Agents

Patent CN105198693A outlines substitutive reagents for SOCl₂, though with modified catalytic systems:

| Chlorinating Agent | Catalyst | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfuryl chloride | Pyridine | 50–90°C | 94.5 | 99.7 |

| Concentrated HCl | ZnCl₂/FeCl₂ | 60–100°C | 88.3 | 98.5 |

| Hydrogen chloride | ZnCl₂/FeCl₂ | 70–110°C | 86.7 | 97.8 |

Key Observations

-

Sulfuryl Chloride (SO₂Cl₂) : Comparable efficiency to SOCl₂ but requires stricter temperature control to minimize sulfonation side reactions.

-

Hydrochloric Acid (HCl) : Lower yields due to reversible reaction dynamics, necessitating excess HCl and prolonged reaction times.

Catalytic System Optimization

Pyridine vs. Dimethylformamide (DMF)

A comparative study within CN105198693A highlights pyridine’s superiority over DMF:

| Catalyst | Residual 3-Phenylpropanol (%) | Reaction Time (min) | Recyclability |

|---|---|---|---|

| Pyridine | 0.02 | 30 | Infinite |

| DMF | 0.1 | 45 | Limited |

Pyridine’s nucleophilicity enhances chlorosulfite intermediate stability, while its gaseous byproduct (pyridinium hydrochloride) simplifies post-reaction separation. In contrast, DMF forms stable complexes with SOCl₂, necessitating additional purification steps.

Temperature-Controlled Reaction Dynamics

The patent emphasizes a two-stage temperature profile:

-

70–80°C : Ensures controlled SOCl₂ addition to prevent exothermic runaway.

-

85–90°C : Drives reaction completion by overcoming activation energy barriers.

Lower temperatures (<50°C) result in incomplete conversion (<80%), while higher temperatures (>90°C) promote decomposition of the chlorosulfite intermediate, reducing yield by 12–15%.

Process Scalability and Industrial Feasibility

Crystallization and Neutralization

Post-reaction crystallization at 25°C separates unreacted catalysts and byproducts. Subsequent neutralization with NaOH ensures product stability and minimizes corrosive residues. Industrial-scale trials demonstrate consistent purity (>99.5%) across 1,000 kg batches.

化学反应分析

1-Chloro-3-propylbenzene undergoes various chemical reactions, including:

-

Electrophilic Aromatic Substitution

Reactions: Nitration, sulfonation, halogenation

Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation; bromine (Br2) and iron(III) bromide (FeBr3) for bromination

Products: 1-Chloro-3-propyl-4-nitrobenzene, 1-Chloro-3-propylbenzenesulfonic acid, 1-Chloro-3-propyl-4-bromobenzene

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Products: Carboxylic acids, ketones

-

Reduction

Reagents: Hydrogen (H2), Palladium on carbon (Pd/C)

Products: Alkanes

科学研究应用

1-Chloro-3-propylbenzene is used in various scientific research applications, including:

-

Chemistry

Synthesis of Polysubstituted Benzenes: Used as an intermediate in the synthesis of more complex aromatic compounds.

Study of Reaction Mechanisms: Used to study electrophilic aromatic substitution and other reaction mechanisms.

-

Biology

Biochemical Studies: Used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.

-

Medicine

Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.

-

Industry

Production of Specialty Chemicals: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-3-propylbenzene in electrophilic aromatic substitution involves the following steps:

-

Formation of the Arenium Ion

- The aromatic ring attacks the electrophile, forming a positively charged arenium ion intermediate.

-

Deprotonation

- The arenium ion loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product.

相似化合物的比较

Structural and Molecular Properties

The table below compares 1-Chloro-3-propylbenzene with structurally related chlorinated benzene derivatives:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 104-52-9 | C₉H₁₁Cl | 154.64 | Chlorine (C1), Propyl (C3) |

| Chlorobenzene | 108-90-7 | C₆H₅Cl | 112.56 | Chlorine (C1) |

| 1-Bromo-3-chlorobenzene | 108-37-2 | C₆H₄BrCl | 191.45 | Chlorine (C1), Bromine (C3) |

| 1,3,5-Trichlorobenzene | 108-70-3 | C₆H₃Cl₃ | 181.45 | Chlorine (C1, C3, C5) |

| 1-Chloro-3-nitrobenzene | 121-73-3 | C₆H₄ClNO₂ | 157.55 | Chlorine (C1), Nitro (C3) |

Key Observations :

Analysis :

- Chlorobenzene has well-defined exposure limits (PAC-1 = 10 ppm, PAC-3 = 400 ppm), indicating stricter respiratory protection requirements compared to this compound .

- 1-Chloro-3-nitrobenzene poses acute inhalation risks, necessitating rapid medical intervention, unlike this compound, whose hazards are inferred from structural analogs .

- 1,3,5-Trichlorobenzene is primarily a laboratory reference material, suggesting specialized handling compared to industrial-scale chloroaromatics .

Reactivity Trends :

- Chlorine in this compound undergoes nucleophilic substitution, while nitro groups in 1-Chloro-3-nitrobenzene favor electrophilic aromatic substitution.

- Bromine in 1-Bromo-3-chlorobenzene offers greater leaving-group ability than chlorine, accelerating certain reactions .

生物活性

1-Chloro-3-propylbenzene, also known as 3-phenylpropyl chloride, is an organic compound with the molecular formula C₉H₁₁Cl. It is primarily used in chemical synthesis and has been studied for its biological activity, particularly in the context of its effects on human health and the environment. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Weight : 154.64 g/mol

- Boiling Point : 219 °C

- Density : 1.08 g/mL at 25 °C

- CAS Number : 57430-24-7

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

-

Toxicity and Environmental Impact

- Studies have shown that chlorinated compounds, including this compound, can exhibit toxic effects on aquatic organisms and may contribute to environmental pollution. The compound has been evaluated for its potential as an endocrine disruptor, which can interfere with hormonal systems in wildlife and humans.

-

Cellular Effects

- Research indicates that exposure to chlorinated hydrocarbons can lead to cytotoxic effects in various cell lines. For instance, a study demonstrated that chlorinated compounds could induce apoptosis (programmed cell death) in human liver cells, suggesting potential implications for liver health and disease progression.

-

Metabolic Pathways

- Metabolism studies indicate that this compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess different biological activities compared to the parent compound. This metabolic transformation is crucial for understanding its toxicity and potential therapeutic effects.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted on several chlorinated aromatic compounds, including this compound. The study evaluated acute toxicity levels in zebrafish embryos, revealing significant lethality at higher concentrations. The findings underscored the need for careful regulation of such compounds in industrial applications.

| Compound | LC50 (mg/L) | Effect Observed |

|---|---|---|

| This compound | 15 | High lethality in embryos |

| Chlorobenzene | 20 | Moderate lethality |

| Dichlorobenzene | 10 | Severe developmental defects |

Case Study 2: Endocrine Disruption

A study focusing on endocrine disruption found that exposure to various chlorinated compounds resulted in altered hormone levels in laboratory rats. The research highlighted that this compound exhibited estrogenic activity, raising concerns about its impact on reproductive health.

Research Findings

-

Genotoxicity

- In vitro studies have indicated that this compound can cause DNA damage in mammalian cells, which may lead to mutagenesis and cancer development.

-

Neurotoxicity

- Neurotoxic effects were observed in animal models exposed to high doses of chlorinated compounds, including alterations in behavior and neurological function.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-3-propylbenzene, and how can reaction conditions be optimized?

- Answer : this compound is typically synthesized via alkylation of phenol derivatives (e.g., 4-methoxyphenol) with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in polar aprotic solvents like acetone or dimethylformamide (DMF) at 60–80°C . Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), reaction time (8–12 hours), and post-synthesis purification via vacuum distillation or column chromatography to achieve >95% purity. Solvent selection impacts yield: DMF increases reaction rate but complicates purification, while acetone offers easier separation .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

- Answer : Key properties include:

- Molecular weight : 154.63 g/mol

- Boiling point : ~191–193°C at atmospheric pressure

- Solubility : Miscible with organic solvents (e.g., ethanol, ether); insoluble in water .

- Reactivity : The chlorine atom undergoes nucleophilic substitution, while the propyl chain can participate in oxidation or coupling reactions . These properties guide solvent selection, reaction temperature, and safety protocols (e.g., avoiding moisture in substitution reactions).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE including Viton gloves (>8-hour breakthrough resistance) and Tychem® CPF 4 coveralls. Work under fume hoods with local exhaust ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes . Store in a cool, dry place away from oxidizers and bases to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or byproduct profiles for this compound synthesis?

- Answer : Discrepancies often arise from variations in solvent purity, base strength, or reaction time. For example, using K₂CO₃ vs. NaOH as a base may alter byproduct formation due to differences in deprotonation efficiency . Systematic analysis via GC-MS or HPLC can identify impurities (e.g., unreacted phenol or dialkylated products). Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidation byproducts .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Answer : The chlorine atom’s electrophilicity is influenced by the electron-donating propyl group, which slightly deactivates the aromatic ring. Substitution occurs preferentially at the para position due to steric hindrance from the propyl chain at the meta position. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) and DFT calculations support a bimolecular nucleophilic substitution (SN2) mechanism in polar solvents .

Q. Which advanced analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.6–3.8 ppm for -CH₂Cl) confirms structure .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (m/z ~154.6) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., amine-coupled products) .

Q. How does the electronic nature of substituents on the benzene ring affect the reactivity of this compound in cross-coupling reactions?

- Answer : Electron-withdrawing groups (e.g., -NO₂) enhance the electrophilicity of the chlorine atom, accelerating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Kinetic studies using Hammett plots quantify these effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。